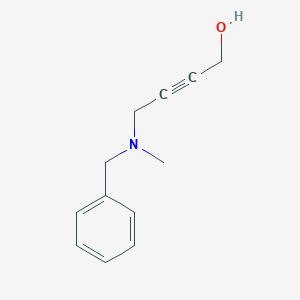
4-(Benzyl(methyl)amino)but-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyl(methyl)amino)but-2-YN-1-OL is an organic compound with the molecular formula C12H15NO It is a derivative of butyn-1-ol, where the hydrogen atom on the nitrogen is replaced by a benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(methyl)amino)but-2-YN-1-OL typically involves the reaction of 4-chlorobut-2-yn-1-ol with benzylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl(methyl)amino)but-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(Benzyl(methyl)amino)but-2-YN-1-one.
Reduction: Formation of 4-(Benzyl(methyl)amino)but-2-ene-1-ol or 4-(Benzyl(methyl)amino)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyl(methyl)amino)but-2-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyl(methyl)amino)but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the benzyl and methyl groups on the nitrogen atom can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)but-2-YN-1-OL: Lacks the methyl group on the nitrogen atom.
4-(Methylamino)but-2-YN-1-OL: Lacks the benzyl group on the nitrogen atom.
4-(Dimethylamino)but-2-YN-1-OL: Contains two methyl groups on the nitrogen atom instead of one benzyl and one methyl group.
Uniqueness
4-(Benzyl(methyl)amino)but-2-YN-1-OL is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, which can enhance its binding interactions and biological activity compared to similar compounds. The combination of these functional groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]but-2-yn-1-ol |
InChI |
InChI=1S/C12H15NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,9-11H2,1H3 |
InChI Key |
XHXOAPKWTQSRBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



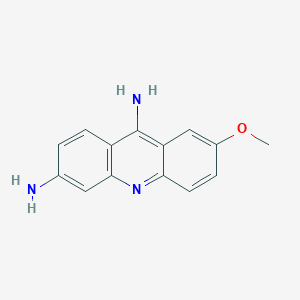
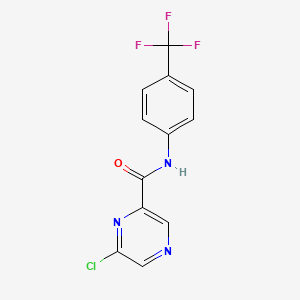


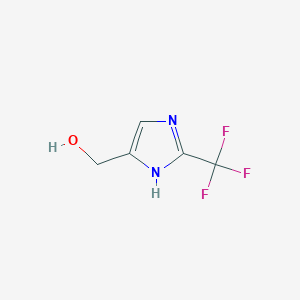
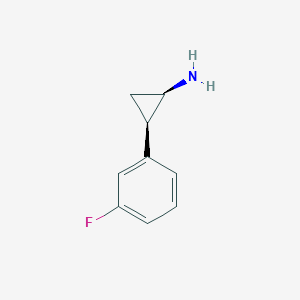
![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
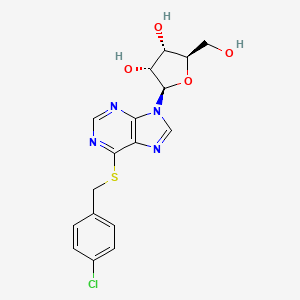
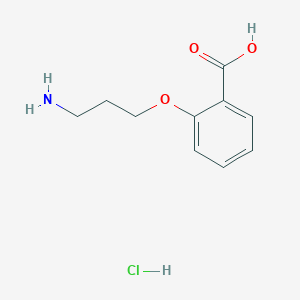
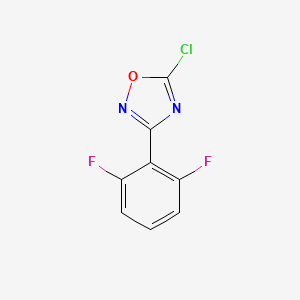

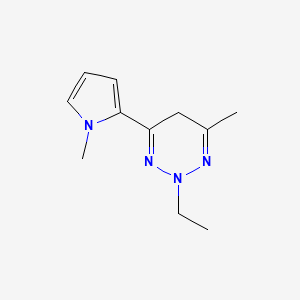
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
